1-(5-Butyl-1,3-thiazol-2-yl)propan-1-one
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Overview
Description
1-(5-Butyl-1,3-thiazol-2-yl)propan-1-one is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Butyl-1,3-thiazol-2-yl)propan-1-one can be achieved through several methods. One common approach involves the reaction of 2-chloropropionyl chloride with 5-butyl-1,3-thiazole in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1-(5-Butyl-1,3-thiazol-2-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Halogenated thiazole derivatives.
Scientific Research Applications
1-(5-Butyl-1,3-thiazol-2-yl)propan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 1-(5-Butyl-1,3-thiazol-2-yl)propan-1-one involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes. For example, thiazole derivatives are known to interact with DNA and proteins, leading to the disruption of cellular functions and ultimately cell death .
Comparison with Similar Compounds
Similar Compounds
- 1-(Thiazol-2-yl)propan-1-one
- 5-Butyl-1,3-thiazole
- 2-(Butylthio)-1,3-thiazole
Uniqueness
1-(5-Butyl-1,3-thiazol-2-yl)propan-1-one is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Compared to other thiazole derivatives, it may exhibit enhanced stability, reactivity, and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
824969-43-9 |
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Molecular Formula |
C10H15NOS |
Molecular Weight |
197.30 g/mol |
IUPAC Name |
1-(5-butyl-1,3-thiazol-2-yl)propan-1-one |
InChI |
InChI=1S/C10H15NOS/c1-3-5-6-8-7-11-10(13-8)9(12)4-2/h7H,3-6H2,1-2H3 |
InChI Key |
NMWMPUUUSAGXMM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CN=C(S1)C(=O)CC |
Origin of Product |
United States |
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